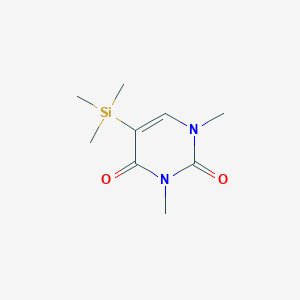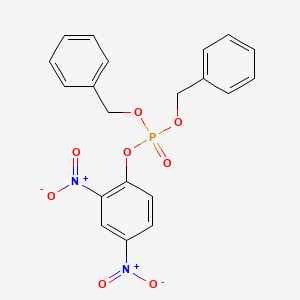
Dibenzyl 2,4-dinitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2,4-dinitrophenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of two benzyl groups and a 2,4-dinitrophenyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2,4-dinitrophenyl phosphate typically involves the reaction of dibenzyl phosphate with 2,4-dinitrophenyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Dibenzyl phosphate+2,4-dinitrophenyl chloride→Dibenzyl 2,4-dinitrophenyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,4-dinitrophenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield dibenzyl phosphate and 2,4-dinitrophenol.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Dibenzyl phosphate and 2,4-dinitrophenol.
Substitution: Substituted dinitrophenyl derivatives.
Reduction: Dibenzyl phosphate and 2,4-diaminophenyl phosphate.
Scientific Research Applications
Dibenzyl 2,4-dinitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the development of pesticides and herbicides due to its structural similarity to other dinitrophenyl compounds.
Mechanism of Action
The mechanism of action of dibenzyl 2,4-dinitrophenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The dinitrophenyl group is known to interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known compound used in biochemical studies and as a metabolic stimulant.
Dibenzyl phosphate: A related compound that lacks the dinitrophenyl group and is used in organic synthesis.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
Uniqueness
Dibenzyl 2,4-dinitrophenyl phosphate is unique due to the combination of the dibenzyl and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields of research, making it a valuable compound for scientific studies.
Properties
CAS No. |
62736-35-0 |
|---|---|
Molecular Formula |
C20H17N2O8P |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
dibenzyl (2,4-dinitrophenyl) phosphate |
InChI |
InChI=1S/C20H17N2O8P/c23-21(24)18-11-12-20(19(13-18)22(25)26)30-31(27,28-14-16-7-3-1-4-8-16)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
IOKCMWGGIHVWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14525969.png)
![3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14525985.png)
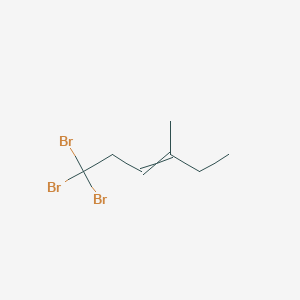
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)
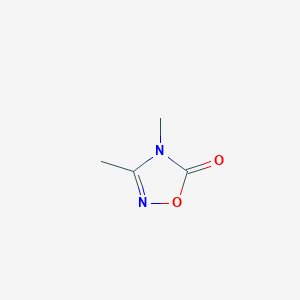
![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)


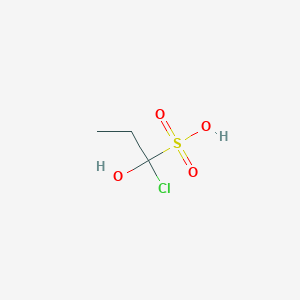
![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
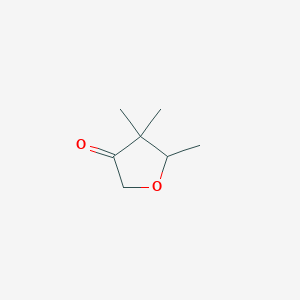
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)

